6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (+-)-
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Overview
Description
6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (±)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the quinolizinium family, which is characterized by a fused ring system containing nitrogen
Preparation Methods
The synthesis of 6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (±)- typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinolizinium core into a more saturated system.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (±)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through various pathways. The presence of methoxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules. This can lead to changes in the structure and function of these macromolecules, resulting in various biological effects .
Comparison with Similar Compounds
Compared to other quinolizinium compounds, 6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (±)- is unique due to its specific substitution pattern. Similar compounds include:
- Dibenzo(a,g)quinolizinium derivatives with different substituents.
- Other nitrogen-containing fused ring systems. The unique combination of methoxy and methyl groups in this compound provides distinct chemical and biological properties .
Properties
CAS No. |
120052-37-1 |
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Molecular Formula |
C22H28INO4 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
2,3,10,11-tetramethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium;iodide |
InChI |
InChI=1S/C22H28NO4.HI/c1-23-7-6-14-9-19(24-2)22(27-5)12-17(14)18(23)8-15-10-20(25-3)21(26-4)11-16(15)13-23;/h9-12,18H,6-8,13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
VLJWWKNAKCCFQO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)OC)OC)OC.[I-] |
Origin of Product |
United States |
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